molecular formula C8H18N2O B11814235 2-(1-Methyl-piperidin-4-yloxy)-ethylamine

2-(1-Methyl-piperidin-4-yloxy)-ethylamine

Cat. No.: B11814235
M. Wt: 158.24 g/mol
InChI Key: DHOPSYYQZFITAF-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-yloxy)-ethylamine is a compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethylamine typically involves the reaction of 1-methyl-4-piperidinol with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 1-methyl-4-piperidinol attacks the ethylene oxide, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-yloxy)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(1-Methyl-piperidin-4-yloxy)-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-piperidin-4-yloxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with an ethylamine group.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyethanamine

InChI

InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)11-7-4-9/h8H,2-7,9H2,1H3

InChI Key

DHOPSYYQZFITAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)OCCN

Origin of Product

United States

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